molecular formula C19H24N2 B12581495 Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- CAS No. 219325-26-5

Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-

Cat. No.: B12581495
CAS No.: 219325-26-5
M. Wt: 280.4 g/mol
InChI Key: CSUIUYZOXBBXSS-UHFFFAOYSA-N
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Description

Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzenamine core substituted with two isopropyl groups at the 2 and 6 positions, and an N-[1-(2-pyridinyl)ethylidene] group. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenamine and isopropyl bromide.

    Alkylation: Benzenamine undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl groups at the 2 and 6 positions.

    Condensation Reaction: The resulting 2,6-bis(1-methylethyl)benzenamine is then reacted with 2-pyridinecarboxaldehyde under acidic conditions to form the N-[1-(2-pyridinyl)ethylidene] group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale alkylation and condensation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- is utilized in various fields of scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2,6-bis(1-methylethyl)-: Lacks the N-[1-(2-pyridinyl)ethylidene] group.

    Benzenamine, 2,6-bis(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-: Contains a boron-containing substituent.

Uniqueness

Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- is unique due to the presence of the N-[1-(2-pyridinyl)ethylidene] group, which imparts distinct chemical and biological properties. This group enhances its ability to form complexes with metal ions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

219325-26-5

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylethanimine

InChI

InChI=1S/C19H24N2/c1-13(2)16-9-8-10-17(14(3)4)19(16)21-15(5)18-11-6-7-12-20-18/h6-14H,1-5H3

InChI Key

CSUIUYZOXBBXSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=CC=CC=N2

Origin of Product

United States

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